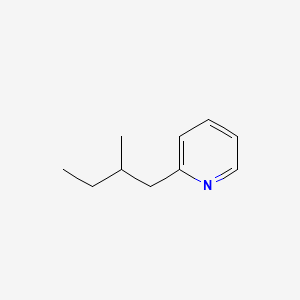

2-(2-Methylbutyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

79562-37-1 |

|---|---|

Molecular Formula |

C10H15N |

Molecular Weight |

149.23 g/mol |

IUPAC Name |

2-(2-methylbutyl)pyridine |

InChI |

InChI=1S/C10H15N/c1-3-9(2)8-10-6-4-5-7-11-10/h4-7,9H,3,8H2,1-2H3 |

InChI Key |

DWJZUJQFGRPDRD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC1=CC=CC=N1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Methylbutyl)pyridine

Disclaimer: Information regarding the specific chemical properties and experimental protocols for 2-(2-Methylbutyl)pyridine is limited in publicly accessible scientific literature. The data presented herein is a combination of information for structurally similar compounds, predicted data, and general methodologies for the synthesis and analysis of 2-alkylpyridines.

Introduction

This compound is an organic compound belonging to the family of alkylpyridines. These compounds are characterized by a pyridine ring substituted with an alkyl group. The specific isomer, this compound, features a 2-methylbutyl group at the second position of the pyridine ring. Alkylpyridines, in general, are of interest to researchers in medicinal chemistry and materials science due to their diverse biological activities and applications as ligands and synthetic intermediates.[1][2] This guide provides a summary of the available and predicted chemical properties, a general synthesis protocol, and an overview of analytical techniques applicable to this compound.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | - |

| Molecular Weight | 149.23 g/mol | - |

| CAS Number | 79562-37-1 | [3] |

| IUPAC Name | This compound | - |

| Predicted Boiling Point | 195-205 °C | (Estimation based on similar compounds) |

| Predicted Density | 0.91±0.1 g/cm³ | (Estimation based on similar compounds) |

| Predicted Water Solubility | Low | (Qualitative estimation) |

| Predicted logP | ~3.2 | (Estimation based on similar compounds) |

Synthesis Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general and widely applicable method for the synthesis of 2-alkylpyridines is the alkylation of pyridine or a substituted pyridine precursor. One common approach involves the reaction of a pyridine derivative with an organometallic reagent or an alkyl halide.[4][5]

A plausible synthetic route for this compound is the reaction of 2-lithiopyridine (generated in situ from 2-bromopyridine and a strong base like n-butyllithium) with a suitable 2-methylbutyl halide, such as 1-bromo-2-methylbutane.

General Experimental Protocol: Synthesis of 2-Alkylpyridines via Lithiation

Materials:

-

2-Bromopyridine

-

Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)

-

n-Butyllithium (in hexanes)

-

1-Bromo-2-methylbutane

-

Saturated aqueous ammonium chloride solution

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-bromopyridine and anhydrous diethyl ether under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel while maintaining the low temperature. The reaction mixture is stirred for a specified time to ensure the complete formation of 2-lithiopyridine.

-

Alkylation: 1-Bromo-2-methylbutane, dissolved in anhydrous diethyl ether, is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for several hours, allowing it to slowly warm to room temperature.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction: The aqueous layer is separated and extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure this compound.

References

- 1. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]

- 2. Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Alkylation and acylation of pyridine [quimicaorganica.org]

In-Depth Technical Guide: 2-(2-Methylbutyl)pyridine (CAS Number 79562-37-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Methylbutyl)pyridine, a substituted pyridine derivative. Due to the limited availability of data for this specific compound, this document combines the sparse information available for CAS number 79562-37-1 with extrapolated data from structurally related 2-alkylpyridines. The guide covers its fundamental physicochemical properties, probable synthetic routes with detailed experimental considerations, expected spectroscopic characteristics, and potential for biological activity based on analogous compounds. This document aims to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and materials science.

Introduction

Pyridine and its derivatives are fundamental heterocyclic compounds that are integral to numerous areas of chemical and pharmaceutical research. The introduction of an alkyl substituent, such as a 2-methylbutyl group at the 2-position of the pyridine ring, can significantly influence the molecule's steric and electronic properties. These modifications can impact its reactivity, physical properties, and biological interactions. This compound, while not extensively studied, belongs to a class of compounds with known applications as ligands in catalysis, intermediates in organic synthesis, and as scaffolds in the development of novel therapeutic agents. This guide synthesizes the available information to provide a detailed technical profile of this compound.

Physicochemical Properties

Quantitative data for this compound is not widely available in the literature. The following table summarizes its basic molecular attributes and includes predicted properties based on its structure and data from similar 2-alkylpyridines.

| Property | Value | Source |

| CAS Number | 79562-37-1 | |

| Molecular Formula | C₁₀H₁₅N | [General] |

| Molecular Weight | 149.23 g/mol | [General] |

| Appearance | Expected to be a colorless to pale yellow liquid | Inferred |

| Boiling Point | Predicted: 190-210 °C at 760 mmHg | Inferred |

| Density | Predicted: 0.90-0.95 g/cm³ | Inferred |

| Refractive Index | Predicted: 1.49-1.51 | Inferred |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform). Limited solubility in water. | Inferred |

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not readily found in published literature, a plausible and commonly employed method for the synthesis of 2-alkylpyridines is the reaction of a 2-halopyridine with an appropriate organometallic reagent via cross-coupling, or the alkylation of a 2-picoline derivative.

Plausible Synthetic Route: Grignard Cross-Coupling

A likely synthetic pathway involves the reaction of 2-chloropyridine or 2-bromopyridine with a Grignard reagent derived from 1-bromo-2-methylbutane, catalyzed by a nickel or palladium complex.

Reaction:

Experimental Protocol (General Procedure):

-

Preparation of the Grignard Reagent:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

-

Add a small volume of anhydrous diethyl ether or tetrahydrofuran (THF).

-

Slowly add a solution of 1-bromo-2-methylbutane in the anhydrous solvent to initiate the reaction. An iodine crystal may be added to activate the magnesium.

-

Once the reaction starts, add the remaining 1-bromo-2-methylbutane solution dropwise, maintaining a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

-

Cross-Coupling Reaction:

-

In a separate, dry flask under an inert atmosphere, dissolve 2-bromopyridine and a catalytic amount of a nickel or palladium catalyst (e.g., [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [Ni(dppp)Cl₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) in anhydrous THF or another suitable solvent.

-

Cool the solution in an ice bath.

-

Slowly add the prepared (2-Methylbutyl)magnesium bromide solution to the 2-bromopyridine solution via a cannula or dropping funnel.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

-

Diagram of Synthetic Workflow:

Synthesis of 2-(2-Methylbutyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-(2-methylbutyl)pyridine, a substituted pyridine with potential applications in pharmaceutical and materials science. This document provides a comprehensive overview of viable synthetic methodologies, complete with detailed experimental protocols and comparative data to aid in reaction selection and optimization.

Introduction

Substituted pyridines are a critical class of heterocyclic compounds widely utilized as scaffolds in drug discovery, agrochemicals, and functional materials. The introduction of alkyl substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding affinity. This compound, with its chiral secondary alkyl group, presents a valuable building block for the synthesis of more complex molecular architectures. This guide focuses on two primary, reliable methods for its synthesis: the Grignard reaction with 2-halopyridines and the alkylation of pyridine N-oxide.

Synthetic Pathways

Two principal and effective routes for the synthesis of this compound are presented below. These methods offer a balance of accessibility of starting materials, reaction efficiency, and scalability.

Method 1: Grignard Reaction with 2-Bromopyridine

This classical cross-coupling approach involves the reaction of a Grignard reagent, prepared from 1-bromo-2-methylbutane, with 2-bromopyridine. The reaction is typically catalyzed by a transition metal, such as nickel or palladium, to facilitate the carbon-carbon bond formation. A more recent, catalyst-free variation employs purple light to promote the coupling via a single electron transfer (SET) mechanism.

Method 2: Alkylation of Pyridine N-Oxide

This method involves the initial oxidation of pyridine to pyridine N-oxide, which activates the C2 position towards nucleophilic attack. The subsequent reaction with 2-methylbutylmagnesium bromide, followed by a reductive workup, yields the desired 2-substituted pyridine. This approach often provides high regioselectivity for the 2-position.

Data Presentation

The following tables summarize the key quantitative data for the described synthetic methods, allowing for a clear comparison of their respective efficiencies and requirements.

Table 1: Synthesis of this compound via Grignard Reaction with 2-Bromopyridine

| Parameter | Conventional Method | Light-Promoted Method |

| Starting Materials | 2-Bromopyridine, 1-Bromo-2-methylbutane, Mg | 2-Bromopyridine, 1-Bromo-2-methylbutane, Mg |

| Catalyst | NiCl₂(dppp) or Pd(PPh₃)₄ (typically 1-5 mol%) | None |

| Solvent | Anhydrous THF or Diethyl Ether | Anhydrous THF or Diethyl Ether |

| Reaction Temperature | 0 °C to reflux | Room Temperature |

| Reaction Time | 2 - 24 hours | 12 - 24 hours |

| Typical Yield | 40 - 70% | 60 - 85% |

| Key Side Products | 2,2'-Bipyridine, homo-coupled Grignard product | 2,2'-Bipyridine |

Table 2: Synthesis of this compound via Alkylation of Pyridine N-Oxide

| Parameter | Value |

| Starting Materials | Pyridine, Peracetic Acid, 1-Bromo-2-methylbutane, Mg |

| Solvent (N-oxide formation) | Acetic Acid |

| Solvent (Grignard Reaction) | Anhydrous THF or Diethyl Ether |

| Reaction Temperature | N-oxide formation: 70-80 °C; Grignard: -20 °C to rt |

| Reaction Time | N-oxide formation: 3-5 hours; Grignard: 2-6 hours |

| Typical Yield | 65 - 85% (over two steps) |

| Key Side Products | Over-alkylation products (minor) |

Experimental Protocols

Method 1: Grignard Reaction with 2-Bromopyridine (Conventional)

1. Preparation of 2-Methylbutylmagnesium Bromide:

-

A dry 250 mL three-necked flask, equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, is charged with magnesium turnings (1.2 equiv.).

-

A small crystal of iodine is added to activate the magnesium.

-

A solution of 1-bromo-2-methylbutane (1.0 equiv.) in anhydrous diethyl ether (50 mL) is added dropwise via the dropping funnel.

-

The reaction is initiated by gentle warming. Once initiated, the addition rate is controlled to maintain a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

2. Cross-Coupling Reaction:

-

In a separate dry 500 mL three-necked flask under a nitrogen atmosphere, 2-bromopyridine (1.0 equiv.) and a catalytic amount of NiCl₂(dppp) (2 mol%) are dissolved in anhydrous THF (100 mL).

-

The solution is cooled to 0 °C in an ice bath.

-

The freshly prepared Grignard reagent is transferred to the dropping funnel and added dropwise to the 2-bromopyridine solution over 1 hour.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

3. Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Method 2: Alkylation of Pyridine N-Oxide

1. Synthesis of Pyridine N-Oxide:

-

In a 250 mL round-bottom flask, pyridine (1.0 equiv.) is dissolved in glacial acetic acid (3.0 equiv.).

-

The solution is heated to 70-80 °C with stirring.

-

Hydrogen peroxide (30% aqueous solution, 1.1 equiv.) is added dropwise, maintaining the temperature below 90 °C.

-

The reaction mixture is stirred at 70 °C for 3 hours.

-

The excess acetic acid and water are removed under vacuum to yield crude pyridine N-oxide, which can be used directly in the next step.

2. Grignard Reaction with Pyridine N-Oxide:

-

A solution of pyridine N-oxide (1.0 equiv.) in anhydrous THF (100 mL) is prepared in a dry 500 mL three-necked flask under a nitrogen atmosphere and cooled to -20 °C.

-

Freshly prepared 2-methylbutylmagnesium bromide (1.2 equiv., prepared as in Method 1) is added dropwise to the pyridine N-oxide solution, maintaining the temperature below -10 °C.

-

After the addition is complete, the reaction mixture is stirred at -20 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

3. Work-up and Purification:

-

The reaction is cautiously quenched with water (50 mL) while cooling in an ice bath.

-

The mixture is made basic (pH > 9) with a 10% aqueous sodium hydroxide solution.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Mandatory Visualization

Synthetic Pathway Diagrams

Caption: Method 1: Grignard Cross-Coupling Pathway.

Caption: Method 2: Pyridine N-Oxide Alkylation Pathway.

Experimental Workflow Diagram

Caption: General Experimental Workflow for Synthesis.

Characterization Data

The synthesized this compound can be characterized using standard analytical techniques. Expected data, based on the closely related structure of 2-sec-butylpyridine, are as follows:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.55 (d, 1H), 7.60 (td, 1H), 7.15 (d, 1H), 7.05 (dd, 1H), 2.80 (m, 1H), 1.70 (m, 2H), 1.25 (d, 3H), 0.90 (t, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 163.5, 149.0, 136.5, 122.5, 121.0, 42.0, 30.0, 21.0, 12.0.

-

Mass Spectrometry (EI): m/z (%) = 149 (M⁺), 120, 106, 93, 78.[1]

Conclusion

This technical guide provides two robust and reproducible methods for the synthesis of this compound. The choice between the Grignard cross-coupling and the pyridine N-oxide alkylation will depend on factors such as available starting materials, desired scale, and laboratory equipment. Both methods are capable of providing the target compound in good to excellent yields. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and materials science.

References

An In-depth Technical Guide to 2-(2-Methylbutyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of 2-(2-Methylbutyl)pyridine. Due to the limited availability of experimental data for this specific compound, this guide leverages data from closely related analogues to provide a robust predictive profile.

Molecular Structure and Identification

This compound, also known as 2-(sec-butyl)pyridine, is a substituted pyridine with a secondary butyl group attached to the second carbon of the pyridine ring.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 79562-37-1 |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.24 g/mol |

| Canonical SMILES | CCC(C)Cc1ccccn1 |

Predicted Physicochemical Properties

| Property | Predicted Value | Reference/Basis |

| Boiling Point | ~180-185 °C at 760 mmHg | Based on 2-isobutylpyridine (182.4 °C)[1] |

| Density | ~0.91 g/cm³ | Based on 2-isobutylpyridine (0.908 g/cm³)[1] |

| Refractive Index | ~1.49 | Based on 2-isobutylpyridine (1.491)[1] |

| LogP | ~2.6 | Based on 2-isobutylpyridine (2.60)[1] |

| pKa (of conjugate acid) | ~5.8 | Based on 2-isobutylpyridine (5.83 ± 0.19)[1] |

| Water Solubility | Insoluble | Based on 2-isobutylpyridine[1] |

Synthesis of this compound

While a specific protocol for this compound is not documented, a common and effective method for the synthesis of 2-alkylpyridines is the reaction of a Grignard reagent with a 2-halopyridine.

Proposed Experimental Protocol: Grignard Reaction

Objective: To synthesize this compound from 2-chloropyridine and 2-methylbutylmagnesium bromide.

Materials:

-

2-Chloropyridine

-

Magnesium turnings

-

2-Bromobutane

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings under an inert atmosphere (nitrogen or argon).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, prepare a solution of 2-bromobutane in anhydrous diethyl ether.

-

Add a small portion of the 2-bromobutane solution to the magnesium turnings. If the reaction does not start, gently warm the flask.

-

Once the reaction has initiated (indicated by bubbling and a color change), add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent, sec-butylmagnesium bromide.

-

-

Coupling Reaction:

-

In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2-chloropyridine in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the prepared sec-butylmagnesium bromide solution to the 2-chloropyridine solution via a cannula or dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

-

Synthesis Workflow Diagram

References

A Technical Guide to the Spectroscopic Characterization of 2-(2-Methylbutyl)pyridine

Introduction

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the organic compound 2-(2-Methylbutyl)pyridine. As a resource for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics of the molecule. Due to a lack of publicly available experimental spectra for this specific compound, this guide focuses on predicted data derived from the analysis of its chemical structure and comparison with analogous alkylpyridines. Furthermore, detailed experimental protocols for obtaining such data are provided, alongside a logical workflow for spectroscopic analysis.

The structure of this compound is presented below:

This guide is intended to serve as a foundational reference for the synthesis, identification, and characterization of this compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from similar chemical structures.

Predicted ¹H NMR Data

The proton NMR (¹H NMR) spectrum is expected to show distinct signals for the protons on the pyridine ring and the 2-methylbutyl side chain. The pyridine protons will appear in the aromatic region (downfield), while the alkyl protons will be in the aliphatic region (upfield). The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Pyridine H6 | 8.5 - 8.6 | Doublet (d) | 1H |

| Pyridine H4 | 7.5 - 7.7 | Triplet of doublets (td) | 1H |

| Pyridine H3 | 7.0 - 7.2 | Doublet (d) | 1H |

| Pyridine H5 | 7.0 - 7.2 | Triplet (t) | 1H |

| Pyridine-CH₂ | 2.7 - 2.9 | Doublet (d) | 2H |

| Side Chain CH | 1.8 - 2.0 | Multiplet (m) | 1H |

| Side Chain CH₂ | 1.1 - 1.4 | Multiplet (m) | 2H |

| Side Chain CH₃ (doublet) | 0.9 - 1.1 | Doublet (d) | 3H |

| Side Chain CH₃ (triplet) | 0.8 - 1.0 | Triplet (t) | 3H |

Predicted ¹³C NMR Data

The carbon-13 NMR (¹³C NMR) spectrum will distinguish between the aromatic carbons of the pyridine ring and the aliphatic carbons of the 2-methylbutyl group. Due to the molecule's asymmetry, ten distinct carbon signals are expected. The carbons of the pyridine ring will resonate at higher chemical shifts (downfield) compared to the aliphatic carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Pyridine C2 | 162 - 164 |

| Pyridine C6 | 148 - 150 |

| Pyridine C4 | 135 - 137 |

| Pyridine C3 | 122 - 124 |

| Pyridine C5 | 120 - 122 |

| Pyridine-CH₂ | 45 - 47 |

| Side Chain CH | 34 - 36 |

| Side Chain CH₂ | 28 - 30 |

| Side Chain CH₃ (from CH) | 18 - 20 |

| Side Chain CH₃ (from CH₂) | 10 - 12 |

Predicted Mass Spectrometry (MS) Data

In mass spectrometry using electron ionization (EI), this compound is expected to show a clear molecular ion (M⁺) peak. The fragmentation pattern will be characteristic of alkylpyridines, with the most significant fragmentation occurring at the benzylic position (the C-C bond between the pyridine ring and the alkyl side chain).

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment | Notes |

| 149 | [C₁₀H₁₅N]⁺ | Molecular Ion (M⁺) |

| 134 | [M - CH₃]⁺ | Loss of a methyl radical from the side chain |

| 120 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 93 | [C₅H₄N-CH₂]⁺ | Benzylic cleavage, forming the picolyl cation (base peak) |

| 92 | [C₅H₄N-CH]⁺ | Loss of the entire alkyl group with hydrogen rearrangement |

| 78 | [C₅H₄N]⁺ | Pyridine radical cation |

Predicted Infrared (IR) Spectroscopy Data

The infrared (IR) spectrum will display absorption bands corresponding to the vibrations of the functional groups present in the molecule. Key absorptions will include C-H stretching from both the aromatic ring and the aliphatic chain, as well as C=C and C=N stretching vibrations within the pyridine ring.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) |

| 2960 - 2850 | C-H Stretch | Aliphatic (Alkyl Chain) |

| 1600 - 1580 | C=C Stretch | Aromatic Ring |

| 1575 - 1560 | C=N Stretch | Aromatic Ring |

| 1480 - 1430 | C=C Stretch | Aromatic Ring |

| 780 - 740 | C-H Bend (out-of-plane) | ortho-disubstituted Pyridine |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the liquid sample, this compound, into a small vial.[1]

-

Add 0.7 - 1.0 mL of a deuterated solvent (e.g., deuterochloroform, CDCl₃).[1] The choice of solvent is critical as its signals should not overlap with the analyte signals.

-

Ensure the sample is fully dissolved and the solution is clear and homogeneous.[1]

-

Transfer the solution into a clean, undamaged 8-inch NMR tube.[1]

-

Cap the NMR tube and label it appropriately.

Data Acquisition (¹H and ¹³C NMR):

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

For ¹H NMR, acquire the spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). Typically, a small number of scans are sufficient.

-

For ¹³C NMR, a higher number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[2][3] Proton decoupling is commonly used to simplify the spectrum to single peaks for each unique carbon.[2]

-

Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using a reference standard, typically Tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry (MS)

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).[4]

-

Dilute this stock solution further to a final concentration of about 10-100 µg/mL.[4] The optimal concentration may vary depending on the instrument's sensitivity.

-

Ensure the final solution is free of any particulate matter; filter if necessary.[4]

-

Transfer the diluted sample into a 2mL mass spectrometry vial with a screw cap.[4]

Data Acquisition (Electron Ionization - EI):

-

For direct injection, a small amount of the neat sample or a concentrated solution is introduced into the instrument.

-

Alternatively, for GC-MS, the sample is injected into a gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.[5]

-

In the ionization source, the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.[5][6]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[5][7]

-

The detector records the abundance of each ion, generating the mass spectrum.[5]

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.[8][9] These materials are transparent to IR radiation.[9]

-

Using a pipette, place one or two drops of the neat liquid sample onto the face of one salt plate.[9][10]

-

Carefully place the second salt plate on top, creating a thin liquid film between them.[8] Avoid air bubbles.[9]

-

Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.[8][10]

Data Acquisition:

-

Ensure the sample chamber is empty and run a background scan. This allows the instrument to subtract signals from atmospheric CO₂ and water vapor.[9]

-

Place the sample holder with the prepared salt plates into the instrument's sample beam.

-

Acquire the IR spectrum. The instrument measures the amount of infrared light transmitted through the sample at different wavenumbers.[11]

-

After data collection, clean the salt plates thoroughly with a dry solvent like acetone and return them to the desiccator.[8][9]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an unknown organic compound using the spectroscopic techniques discussed.

Caption: General workflow for the spectroscopic characterization of an organic compound.

References

- 1. chem.latech.edu [chem.latech.edu]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. studylib.net [studylib.net]

- 10. webassign.net [webassign.net]

- 11. community.wvu.edu [community.wvu.edu]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(2-Methylbutyl)pyridine

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-(2-Methylbutyl)pyridine. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents a detailed prediction based on established principles of NMR spectroscopy and data from analogous structures. The content is tailored for researchers, scientists, and professionals in drug development, offering a thorough understanding of the expected spectral features.

Predicted ¹H NMR Data

The predicted ¹H NMR data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The presence of a chiral center in the 2-methylbutyl side chain leads to diastereotopicity for the adjacent methylene protons, resulting in more complex splitting patterns.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 (Pyridine) | ~ 8.52 | 1H | d | ~ 4.8 |

| H-4 (Pyridine) | ~ 7.60 | 1H | t | ~ 7.7 |

| H-5 (Pyridine) | ~ 7.15 | 1H | ddd | ~ 7.5, 4.8, 1.2 |

| H-3 (Pyridine) | ~ 7.10 | 1H | d | ~ 7.7 |

| H-1'a/b (Py-CH₂) | ~ 2.80 | 2H | m | - |

| H-2' (CH) | ~ 1.85 | 1H | m | - |

| H-3' (CH₂) | ~ 1.40 & 1.25 | 2H | m | - |

| H-4' (CH₃) | ~ 0.88 | 3H | t | ~ 7.4 |

| 2'-CH₃ | ~ 0.92 | 3H | d | ~ 6.6 |

Note: The assignments for the diastereotopic protons (H-1'a/b and H-3'a/b) are presented as multiplets (m) due to the anticipated complex splitting patterns arising from both geminal and vicinal coupling. Higher field instrumentation would be required for full resolution and analysis of these signals.

Molecular Structure and Proton Labeling

The logical relationship between the protons in this compound is visualized in the following diagram.

Caption: Molecular structure of this compound with labeled proton groups.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a detailed methodology for obtaining the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

-

The spectrum should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to achieve good signal dispersion.

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

Set the appropriate acquisition parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate to cover the expected chemical shift range for both aromatic and aliphatic protons.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically used.

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds is standard for good digital resolution.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks have a positive, absorptive lineshape.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Analyze the peak multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) to deduce the connectivity of the protons in the molecule.

This comprehensive guide provides the necessary theoretical and practical information for understanding and obtaining the ¹H NMR spectrum of this compound, which is valuable for structural elucidation and characterization in a research and development setting.

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-(2-Methylbutyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-(2-Methylbutyl)pyridine. It includes predicted spectral data, a detailed experimental protocol for acquiring high-quality spectra, and a logical workflow for the analysis process. This information is crucial for the structural elucidation and characterization of this compound, which is of interest in medicinal chemistry and materials science.

Predicted ¹³C NMR Spectral Data

Due to the absence of publicly available experimental ¹³C NMR data for this compound, the following chemical shifts have been predicted based on analysis of structurally similar compounds, such as 2-pentylpyridine, and computational NMR prediction tools. These values provide a reliable reference for the assignment of the carbon signals in an experimental spectrum.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (in ¹H-coupled spectrum) |

| C2 | 162.5 | Singlet (s) |

| C6 | 149.3 | Doublet (d) |

| C4 | 136.5 | Doublet (d) |

| C3 | 122.8 | Doublet (d) |

| C5 | 121.0 | Doublet (d) |

| C1' | 44.2 | Triplet (t) |

| C2' | 34.5 | Doublet (d) |

| C3' | 29.1 | Triplet (t) |

| C4' | 11.5 | Quartet (q) |

| 2'-CH₃ | 19.2 | Quartet (q) |

Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Experimental Protocol for ¹³C NMR Analysis

The following protocol outlines the standard procedure for obtaining a high-resolution ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent.

-

Concentration: Dissolve approximately 10-50 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent.

-

Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for better signal dispersion and sensitivity.

-

Tuning and Matching: Tune and match the probe to the ¹³C frequency to ensure optimal signal detection.

-

Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp and symmetrical peaks. This is typically an automated process on modern spectrometers.

3. Data Acquisition Parameters:

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed.

-

Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay and faster acquisition time.

-

Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for both the aromatic and aliphatic carbons (e.g., 0-200 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point. For quantitative analysis, a longer delay (5 x T₁ of the slowest relaxing carbon) is necessary.

-

Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and spectrometer sensitivity.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C), throughout the experiment.

4. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the solvent peak to its known chemical shift (e.g., 77.16 ppm for CDCl₃).

-

Peak Picking: Identify and label the chemical shifts of all observed peaks.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow for the complete ¹³C NMR analysis of this compound, from sample preparation to final spectral interpretation.

Caption: Logical workflow for the 13C NMR analysis of this compound.

An In-Depth Technical Guide to the Physical Properties of 2-Alkylpyridines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of 2-alkylpyridines, a class of heterocyclic compounds significant in medicinal chemistry and materials science. The following sections detail key physical constants, experimental protocols for their determination, and logical relationships governing these properties.

Core Physical Properties

The physical characteristics of 2-alkylpyridines are fundamentally influenced by the nature of the alkyl substituent at the second position of the pyridine ring. Generally, as the length of the alkyl chain increases, properties such as boiling point, density, and viscosity tend to increase due to stronger van der Waals forces. Conversely, water solubility decreases with increasing alkyl chain length owing to the growing hydrophobic character of the molecule.

The boiling and melting points are critical indicators of the intermolecular forces and molecular symmetry. For the 2-alkylpyridine series, a clear trend of increasing boiling points is observed with the addition of each carbon to the alkyl chain.

| Compound | Alkyl Group | Molecular Formula | Boiling Point (°C) | Melting Point (°C) |

| 2-Methylpyridine | -CH₃ | C₆H₇N | 128-129[1] | -70[1] |

| 2-Ethylpyridine | -C₂H₅ | C₇H₉N | 149[2] | -63[2] |

| 2-Propylpyridine | -C₃H₇ | C₈H₁₁N | 169-171[3] | 2[3] |

| 2-Butylpyridine | -C₄H₉ | C₉H₁₃N | 188-189 | - |

Density and refractive index are important for quality control and characterization. These properties also show a general increase with molecular weight within the homologous series.

| Compound | Alkyl Group | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 2-Methylpyridine | -CH₃ | 0.943 | 1.500 |

| 2-Ethylpyridine | -C₂H₅ | 0.933 (at 20°C) | 1.496 |

| 2-Propylpyridine | -C₃H₇ | 0.913 (at 20°C)[3] | 1.490-1.496[3] |

| 2-Butylpyridine | -C₄H₉ | 0.916 (at 20°C) | 1.491 |

The basicity of the pyridine nitrogen is a key parameter in drug development, influencing salt formation and bioavailability. The pKa value of the conjugate acid (pyridinium ion) is a measure of this basicity. Alkyl groups are weakly electron-donating, which slightly increases the basicity of the pyridine ring compared to the parent pyridine (pKa ≈ 5.2).

| Compound | Alkyl Group | pKa of Conjugate Acid |

| Pyridine | -H | 5.25[1] |

| 2-Methylpyridine | -CH₃ | 5.94[1] |

| 2-Ethylpyridine | -C₂H₅ | 5.89 |

| 2-Propylpyridine | -C₃H₇ | 5.86 |

| 2-Butylpyridine | -C₄H₉ | 5.85 |

2-Methylpyridine is miscible with water, but as the alkyl chain lengthens, the hydrophobic character increases, leading to a decrease in water solubility.[4] All are generally soluble in common organic solvents like ethanol and ether.[4]

| Compound | Solubility in Water |

| 2-Methylpyridine | Miscible[1][4] |

| 2-Ethylpyridine | 13.3 g/100 mL at 20°C |

| 2-Propylpyridine | Slightly soluble[3] |

| 2-Butylpyridine | 1.3 g/100 mL at 20°C |

Experimental Protocols

The accurate determination of physical properties is paramount. Below are detailed methodologies for key experiments.

The boiling point of a 2-alkylpyridine can be determined using a standard distillation apparatus under atmospheric pressure.

-

Apparatus Setup: A round-bottom flask is charged with the 2-alkylpyridine sample and a few boiling chips. A distillation head is attached, fitted with a calibrated thermometer. The thermometer bulb should be positioned just below the side arm leading to the condenser. A condenser is attached and connected to a receiving flask.

-

Procedure: The flask is heated gently. The temperature is recorded when the liquid begins to boil and a stable ring of condensate is observed on the thermometer bulb. The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a constant temperature reading during distillation.

-

Pressure Correction: If the atmospheric pressure is not 760 mmHg, a nomograph or the Clausius-Clapeyron equation can be used to correct the observed boiling point to the normal boiling point.

A pycnometer is used for the precise measurement of density.

-

Calibration: The pycnometer is cleaned, dried, and weighed empty (m₁). It is then filled with deionized water of a known temperature and weighed again (m₂). The volume of the pycnometer (V) can be calculated using the density of water at that temperature.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with the 2-alkylpyridine sample at the same temperature. It is then weighed (m₃).

-

Calculation: The density (ρ) of the sample is calculated using the formula: ρ = (m₃ - m₁) / V

The pKa is typically determined by potentiometric titration.

-

Titration Setup: A known concentration of the 2-alkylpyridine is dissolved in water. A calibrated pH electrode is immersed in the solution, which is stirred continuously.

-

Procedure: A standard solution of a strong acid (e.g., HCl) is added in small, precise increments from a burette. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point, where half of the 2-alkylpyridine has been protonated.

Visualizations

The following diagram illustrates a typical experimental workflow for characterizing the physical properties of a novel 2-alkylpyridine derivative.

Caption: Experimental workflow for 2-alkylpyridine characterization.

This diagram illustrates the general trends observed in the physical properties of 2-alkylpyridines as the length of the alkyl chain increases.

Caption: Trends in physical properties vs. alkyl chain length.

References

Chirality of 2-(2-Methylbutyl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chirality of 2-(2-methylbutyl)pyridine, a heterocyclic compound with a stereogenic center in its alkyl side chain. Due to the limited direct research on this specific molecule, this document extrapolates from established methodologies for the asymmetric synthesis and chiral analysis of analogous 2-alkylpyridines. The guide details a potential enantioselective synthetic route, analytical protocols for enantiomeric separation and quantification, and discusses the significance of chirality in the context of drug development. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in the field.

Introduction

Chirality is a fundamental property in medicinal chemistry and drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The pyridine scaffold is a common motif in pharmaceuticals, and the introduction of a chiral center, such as in this compound, can have profound effects on its biological activity. The stereogenic center in this compound is located at the second carbon of the butyl chain, leading to the existence of (R)- and (S)-enantiomers. Understanding and controlling the stereochemistry of this and similar molecules is crucial for the development of safe and efficacious drugs.

Stereochemistry of this compound

The chirality of this compound arises from the presence of an asymmetric carbon atom in the 2-methylbutyl group attached to the C2 position of the pyridine ring. This results in two non-superimposable mirror images, the (R)- and (S)-enantiomers.

Asymmetric Synthesis

While a specific enantioselective synthesis for this compound has not been detailed in the reviewed literature, a highly relevant and adaptable method is the direct enantioselective α-alkylation of 2-alkylpyridines using chiral lithium amides as noncovalent stereodirecting auxiliaries. This approach, developed by Gladfelder et al., provides a robust framework for the asymmetric synthesis of chiral pyridines.[1]

Proposed Synthetic Pathway

The proposed synthesis would involve the deprotonation of 2-butylpyridine with a strong base like n-butyllithium in the presence of a chiral lithium amide, followed by alkylation with an appropriate methylating agent (e.g., methyl iodide).

Experimental Protocol (Adapted from Gladfelder et al., 2019)[1]

Materials:

-

2-Butylpyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Chiral amine (e.g., (R)- or (S)-N-benzyl-1-phenylethanamine)

-

Methyl iodide (CH₃I)

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a solution of the chiral amine in anhydrous toluene at -78 °C under an inert atmosphere, add n-BuLi dropwise and stir for 30 minutes to form the chiral lithium amide.

-

Add 2-butylpyridine to the solution and stir for a further 2 hours at -78 °C to facilitate the formation of the chiral organolithium aggregate.

-

Add methyl iodide dropwise and allow the reaction to proceed at -78 °C for the specified time (optimization may be required).

-

Quench the reaction by the addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Enantiomeric Separation and Analysis

The determination of the enantiomeric excess (e.e.) and the separation of the enantiomers are critical steps. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose.

Chiral HPLC Analysis

Based on methodologies for similar 2-alkylpyridines, a normal-phase chiral HPLC method would be a suitable starting point for the analysis of this compound enantiomers.

Experimental Protocol (General)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase column (e.g., Daicel Chiralpak series).

Mobile Phase:

-

A mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized.

Procedure:

-

Dissolve a small amount of the this compound sample in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Elute the sample with the mobile phase at a constant flow rate.

-

Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

-

The two enantiomers should elute at different retention times, resulting in two separate peaks in the chromatogram.

-

Calculate the enantiomeric ratio by integrating the areas of the two peaks.

Quantitative Data

As no direct experimental data for this compound is available, the following table presents hypothetical, yet realistic, data that could be expected from the successful enantioselective synthesis and chiral analysis.

| Parameter | (R)-Enantiomer (Hypothetical) | (S)-Enantiomer (Hypothetical) | Reference |

| Specific Rotation [α]D | Positive (+) | Negative (-) | Based on general principles of chirality |

| HPLC Retention Time (tR) | t₁ | t₂ (t₁ ≠ t₂) | Chiral HPLC principles |

| Enantiomeric Excess (e.e.) | Up to >95% | Up to >95% | [1] |

Significance in Drug Development

The pyridine ring is a key structural component in numerous approved drugs. The introduction of a chiral center, as in this compound, can lead to enantiomers with distinct biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to undesirable side effects or toxicity. Therefore, the ability to synthesize and analyze enantiomerically pure 2-alkylpyridines is of paramount importance for the development of new, safer, and more effective pharmaceuticals.

Conclusion

This technical guide has outlined the key aspects of the chirality of this compound. While direct experimental data for this specific molecule is scarce, established methodologies for the asymmetric synthesis and chiral analysis of analogous 2-alkylpyridines provide a strong foundation for future research. The protocols and workflows presented herein offer a practical starting point for scientists and researchers in the pharmaceutical industry to explore the synthesis, characterization, and potential applications of the enantiomers of this compound and other chiral pyridine derivatives.

References

An In-depth Technical Guide to the Stereoisomers of 2-(2-Methylbutyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-(2-methylbutyl)pyridine, a chiral pyridine derivative with potential applications in medicinal chemistry. The document details the synthesis, separation, and characterization of its enantiomers, (S)-2-(2-methylbutyl)pyridine and (R)-2-(2-methylbutyl)pyridine, and explores the potential for stereoselective biological activity.

Introduction

Chirality plays a crucial role in drug discovery and development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The pyridine scaffold is a common motif in many biologically active compounds.[1][2][3] The introduction of a chiral center, such as the 2-methylbutyl group at the 2-position of the pyridine ring, can lead to stereoisomers with distinct biological activities. This guide focuses on the technical aspects of synthesizing, separating, and characterizing the individual enantiomers of this compound to facilitate further research into their therapeutic potential.

Enantioselective Synthesis

The asymmetric synthesis of the (S)- and (R)-enantiomers of this compound can be achieved through the enantioselective alkylation of a 2-alkylpyridine precursor. A particularly effective method involves the use of chiral lithium amides as noncovalent stereodirecting auxiliaries.[4][5][6]

General Protocol: Enantioselective Alkylation using Chiral Lithium Amides

This protocol is adapted from the general method for the enantioselective α-alkylation of 2-alkylpyridines.[4][5]

Experimental Protocol:

-

Preparation of the Chiral Lithium Amide (CLA): A solution of a suitable chiral amine (e.g., (R)-N-(1-phenylethyl)aniline) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) is treated with a solution of n-butyllithium at a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon). The mixture is stirred for a specified time to ensure complete formation of the chiral lithium amide.

-

Deprotonation of the 2-Alkylpyridine: A solution of the 2-alkylpyridine precursor (e.g., 2-ethylpyridine) in anhydrous THF is added dropwise to the freshly prepared CLA solution at -78 °C. The reaction mixture is stirred for a period to allow for the formation of the chiral organolithium aggregate.

-

Alkylation: The desired alkylating agent (e.g., 1-bromo-2-methylpropane) is added to the reaction mixture at -78 °C. The reaction is stirred at this temperature for a specified time and then allowed to warm to room temperature overnight.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the enantioenriched this compound.

The choice of the chiral lithium amide, solvent, temperature, and reaction time are critical for achieving high enantioselectivity. The enantiomeric ratio of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Separation of Enantiomers

The resolution of the racemic mixture of this compound into its individual enantiomers is essential for studying their distinct properties. Chiral chromatography is the most common and effective method for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC using a suitable chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® columns), are often effective for separating a wide range of chiral compounds, including pyridine derivatives.[7]

Experimental Protocol (General):

-

Column Selection: A chiral column, such as a Chiralpak® IA, IB, or IC, is selected based on preliminary screening.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used as the mobile phase. The ratio of the solvents is optimized to achieve the best separation.

-

Flow Rate: A suitable flow rate is chosen to ensure good resolution and reasonable analysis time.

-

Detection: A UV detector is commonly used for the detection of the pyridine derivatives.

-

Sample Preparation: The racemic mixture of this compound is dissolved in the mobile phase before injection.

By optimizing these parameters, baseline separation of the (S)- and (R)-enantiomers can be achieved, allowing for their quantification and isolation.

Characterization of Stereoisomers

Once the enantiomers are synthesized and separated, their identity and purity must be confirmed using various analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of this compound. The spectra of the two enantiomers are identical in an achiral solvent.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Chiroptical Properties

-

Specific Rotation: The most direct method to distinguish between enantiomers is by measuring their specific rotation ([α]).[8] Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions. The specific rotation is a characteristic physical property of a chiral compound and is measured using a polarimeter. The value is typically reported with the temperature and the wavelength of the light used (usually the sodium D-line, 589 nm).

Table 1: Expected Chiroptical Properties of this compound Enantiomers

| Stereoisomer | Expected Sign of Specific Rotation |

| (S)-2-(2-Methylbutyl)pyridine | (+) or (-) |

| (R)-2-(2-Methylbutyl)pyridine | Opposite sign to the (S)-enantiomer |

Note: The actual sign of rotation for each enantiomer needs to be determined experimentally.

Biological Activity

The pharmacological properties of the individual enantiomers of this compound have not been extensively reported in the scientific literature. However, it is well-established that the stereochemistry of chiral drugs can have a profound impact on their biological activity.[9][10]

One enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other enantiomer (the distomer) could be less active, inactive, or even responsible for adverse effects. For example, studies on other chiral pyridine derivatives have shown significant differences in the biological activity of the enantiomers.

It is hypothesized that the (S)- and (R)-enantiomers of this compound may exhibit stereoselective interactions with biological targets such as receptors or enzymes. Further research, including in vitro and in vivo studies, is required to elucidate the specific pharmacological profiles of each enantiomer.

Signaling Pathways and Experimental Workflows

To facilitate the understanding of the processes involved in the synthesis, separation, and analysis of the stereoisomers of this compound, the following diagrams illustrate the key workflows.

Caption: Enantioselective synthesis workflow.

Caption: Chiral separation workflow.

Conclusion

This technical guide has outlined the key methodologies for the enantioselective synthesis, separation, and characterization of the stereoisomers of this compound. The provided protocols and conceptual frameworks serve as a foundation for researchers and drug development professionals to further investigate the potential of these chiral molecules. The exploration of the stereoselective biological activities of the (S)- and (R)-enantiomers is a critical next step in determining their therapeutic relevance.

References

- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ajrconline.org [ajrconline.org]

- 4. Chiral Lithium Amides as Key Reagents in Enantioselective Synthesis of 2âAlkylpyridines with Multiple Stereocenters [acs.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective [2,3]-Wittig rearrangement of allyl picolyl ethers with chiral lithium amides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Part 4: Stereochemistry in Drug Action and Pharmacology – Chiralpedia [chiralpedia.com]

- 10. Role of Enantiomers in Pharmacology | PPTX [slideshare.net]

An In-depth Technical Guide to the Synthesis Precursors of 2-(2-Methylbutyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the precursors and a primary synthesis route for 2-(2-Methylbutyl)pyridine, a substituted pyridine with potential applications in medicinal chemistry and materials science. This document details the properties of the key starting materials, a robust experimental protocol for the synthesis, and visual diagrams to elucidate the reaction pathway and workflow.

Core Precursors: Properties and Characteristics

The principal precursors for the synthesis of this compound via the most direct alkylation route are 2-Picoline (2-methylpyridine) and a suitable 2-methylbutyl halide, such as 1-Bromo-2-methylbutane.

2-Picoline

2-Picoline is a colorless to faintly yellow liquid with a characteristic unpleasant odor similar to pyridine. It is a common building block in organic synthesis, serving as a precursor to a variety of functionalized pyridine derivatives.

| Property | Value | References |

| Molecular Formula | C₆H₇N | |

| Molar Mass | 93.13 g/mol | |

| Boiling Point | 128-129 °C | |

| Melting Point | -70 °C | |

| Density | 0.943 g/mL at 25 °C | |

| Solubility in Water | Miscible | |

| pKa of Conjugate Acid | 5.94 |

1-Bromo-2-methylbutane

1-Bromo-2-methylbutane is a chiral alkyl halide and a key reagent for introducing the 2-methylbutyl group. It is a colorless liquid and is commercially available in both racemic and enantiomerically enriched forms.

| Property | Value | References |

| Molecular Formula | C₅H₁₁Br | |

| Molar Mass | 151.04 g/mol | |

| Boiling Point | 121-122 °C | |

| Density | 1.223 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.445 | |

| Solubility in Water | Insoluble |

Primary Synthesis Route: Alkylation of 2-Picoline

The most direct and widely applicable method for the synthesis of this compound is the alkylation of 2-picoline. This method involves the deprotonation of the methyl group of 2-picoline using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form a nucleophilic 2-picolyllithium intermediate. This intermediate is then reacted with an electrophilic source of the 2-methylbutyl group, such as 1-bromo-2-methylbutane.

Caption: Reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the α-alkylation of 2-alkylpyridines.

Materials and Reagents

-

2-Picoline (distilled from KOH)

-

1-Bromo-2-methylbutane

-

n-Butyllithium (solution in hexanes, e.g., 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (oven-dried)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Reaction Procedure

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Method:

-

Reaction Setup: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is assembled.

-

Deprotonation: The flask is charged with anhydrous tetrahydrofuran (THF) and 2-picoline (1.0 equivalent). The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe, ensuring the internal temperature does not rise significantly. After the addition is complete, the reaction mixture is warmed to 0 °C and stirred for 1 hour. The formation of the reddish-brown 2-picolyllithium anion is typically observed.

-

Alkylation: The reaction mixture is re-cooled to -78 °C. A solution of 1-bromo-2-methylbutane (1.2 equivalents) in anhydrous THF is added dropwise. The reaction is then allowed to slowly warm to room temperature and stirred overnight.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is separated and extracted with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data

Expected Product Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | The spectrum should show characteristic signals for the pyridine ring protons, as well as signals corresponding to the methyl, methylene, and methine protons of the 2-methylbutyl group. The integration of these signals should be consistent with the structure. |

| ¹³C NMR | The spectrum will display the expected number of carbon signals for the pyridine ring and the alkyl side chain. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₁H₁₇N, MW = 163.26 g/mol ). |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic C-H stretching vibrations of the aromatic and aliphatic groups, as well as C=C and C=N stretching vibrations of the pyridine ring. |

This guide provides a foundational understanding for the synthesis of this compound. Researchers should consult the primary literature and perform appropriate safety assessments before conducting any experimental work.

Reactivity of the Methyl Group in Alkylpyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the methyl group in alkylpyridines, with a particular focus on picolines. The electron-withdrawing nature of the pyridine ring significantly influences the chemistry of the appended alkyl groups, rendering the methyl protons acidic and susceptible to a variety of chemical transformations. This document details the key reactions, including condensation, oxidation, deprotonation (metallation), and halogenation, providing insights into reaction mechanisms, experimental protocols, and quantitative data. The guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the design and execution of synthetic routes involving alkylpyridine scaffolds.

Introduction

Alkylpyridines, particularly the isomers of methylpyridine known as picolines, are fundamental building blocks in the synthesis of a wide range of commercially important compounds, including pharmaceuticals, agrochemicals, and polymers. The reactivity of the methyl group is paramount to the synthetic utility of these heterocycles. The position of the methyl group on the pyridine ring dramatically influences its reactivity, with the methyl groups at the 2- and 4-positions (α- and γ-picolines) exhibiting significantly enhanced reactivity compared to the 3-position (β-picoline). This heightened reactivity is attributed to the ability of the electron-withdrawing nitrogen atom to stabilize the negative charge that develops on the methyl carbon during various reactions, either through resonance or inductive effects. This guide will delve into the core reactions that exploit this unique reactivity.

Factors Influencing Reactivity

The reactivity of the methyl group in alkylpyridines is primarily governed by the following factors:

-

Position of the Methyl Group: The pKa values of the methyl protons in picolines illustrate the difference in acidity, with 2-picoline having a pKa of approximately 34.[1] This increased acidity at the 2- and 4-positions is due to the direct resonance stabilization of the corresponding carbanion by the pyridine nitrogen.

-

Electronic Effects of the Pyridine Ring: The electronegative nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect, which increases the acidity of the methyl protons.

-

Reaction Conditions: The choice of base, solvent, temperature, and catalyst plays a crucial role in directing the outcome of the reactions and achieving desired selectivity.

Key Reactions of the Methyl Group

Condensation Reactions

The acidic nature of the methyl protons in 2- and 4-picolines allows them to participate in condensation reactions with carbonyl compounds, most notably formaldehyde. A commercially significant example is the synthesis of 2-vinylpyridine from 2-picoline.

The synthesis of 2-vinylpyridine from 2-picoline and formaldehyde is a two-step process involving an initial condensation to form 2-(2-hydroxyethyl)pyridine, followed by dehydration.[2][3][4]

Experimental Protocol: Synthesis of 2-Vinylpyridine from 2-Picoline and Formaldehyde [2][5]

Step 1: Condensation

-

In a high-pressure reactor, charge 2-picoline and a 36% aqueous formaldehyde solution in a weight ratio of 1:0.03.[5]

-

Stir the mixture and gradually heat to 160°C, maintaining a pressure of 0.5 MPa.[5]

-

Hold the reaction at these conditions for 1 hour to yield a solution of 2-(2-hydroxyethyl)pyridine.[5]

Step 2: Dehydration

-

Transfer the 2-(2-hydroxyethyl)pyridine solution to a dehydration vessel.

-

Slowly add a 50% aqueous sodium hydroxide solution.

-

Maintain the temperature at 90°C and react for 5 hours to obtain crude 2-vinylpyridine.[5]

-

The crude product is then purified by washing with a 95% sodium hydroxide solution followed by fractional distillation to yield 2-vinylpyridine with a purity of over 98.5%.[5]

Table 1: Quantitative Data for the Synthesis of 2-Vinylpyridine

| Parameter | Value | Reference |

| Reactant Ratio (2-picoline:36% formaldehyde, w/w) | 1:0.03 | [5] |

| Condensation Temperature | 160°C | [5] |

| Condensation Pressure | 0.5 MPa | [5] |

| Condensation Time | 1 hour | [5] |

| Dehydration Temperature | 90°C | [5] |

| Dehydration Time | 5 hours | [5] |

| Final Product Purity | >98.5% | [5] |

Logical Relationship: Synthesis of 2-Vinylpyridine

Caption: Workflow for the synthesis of 2-vinylpyridine.

Oxidation Reactions

The methyl group of alkylpyridines can be oxidized to a carboxylic acid group, a transformation of significant industrial importance for the production of pyridinecarboxylic acids like nicotinic acid (Vitamin B3) and isonicotinic acid.

Various oxidizing agents have been employed for this conversion, including potassium permanganate (KMnO₄), nitric acid, and catalytic systems involving transition metals.

Experimental Protocol: Oxidation of 4-Picoline to Isonicotinic Acid using a V-Ti-O Catalyst [6]

-

The vapor-phase oxidation is carried out in a fixed-bed reactor packed with a V-Ti-Cr-Al-P catalyst.

-

A feed mixture of 4-picoline, air, and water with a molar ratio of 1:96:70 is introduced into the reactor.[6]

-

The reaction is maintained at a temperature of 310°C.[6]

-

The volume space velocity of liquid 4-picoline is kept below 0.30 h⁻¹.[6]

-

The product stream is cooled, and the isonicotinic acid is collected. This process can achieve a yield of over 82%.[6]

Table 2: Quantitative Data for the Oxidation of Alkylpyridines

| Substrate | Oxidizing Agent/Catalyst | Temperature (°C) | Pressure | Yield (%) | Product | Reference |